3-Methyl-3-heptanol 3-Methyl-3-heptanol 3-methyl-3-heptanol is a tertiary alcohol.
Brand Name: Vulcanchem
CAS No.: 598-06-1
VCID: VC3962157
InChI: InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3
SMILES: CCCCC(C)(CC)O
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol

3-Methyl-3-heptanol

CAS No.: 598-06-1

Cat. No.: VC3962157

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-heptanol - 598-06-1

Specification

CAS No. 598-06-1
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
IUPAC Name 3-methylheptan-3-ol
Standard InChI InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3
Standard InChI Key PQOSNJHBSNZITJ-UHFFFAOYSA-N
SMILES CCCCC(C)(CC)O
Canonical SMILES CCCCC(C)(CC)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Methyl-3-heptanol belongs to the class of tertiary alcohols, distinguished by its hydroxyl (-OH) group attached to a carbon atom bonded to three other carbons. Its IUPAC name derives from the seven-carbon heptane chain with a methyl substituent at position 3. The molecular structure is represented as CH3(CH2)2C(OH)(CH2)3CH3\text{CH}_3(\text{CH}_2)_2\text{C}(\text{OH})(\text{CH}_2)_3\text{CH}_3, yielding a molecular weight of 130.23 g/mol .

Synonyms and Registrations

This compound is cataloged under multiple designations, including:

  • NSC 25542

  • 2-Ethyl-2-hexanol

  • Butylethylmethylcarbinol

It is registered with the EPA under the Substance Registry System as 3-Heptanol, 3-methyl- (5582-82-1) .

Physicochemical Properties

Thermal and Physical Constants

Key physical properties of 3-methyl-3-heptanol, as reported by ChemicalBook , are summarized below:

PropertyValue
Melting Point83C-83^\circ \text{C}
Boiling Point (at 201 mmHg)64C64^\circ \text{C}
Density (at 20C20^\circ \text{C})0.83g/cm30.83 \, \text{g/cm}^3
Refractive Index (nD20n_D^{20})1.42701.42901.4270 - 1.4290
Flash Point64C64^\circ \text{C} (closed cup)
Dielectric Constant3.743.74
Predicted pKa15.38±0.2915.38 \pm 0.29

These properties underscore its stability as a liquid at ambient temperatures and suitability as a solvent in non-polar systems.

Solubility and Partitioning

The compound exhibits limited solubility in water due to its hydrophobic alkyl chain, with a calculated logP (octanol-water partition coefficient) of 2.6222.622 . This lipophilicity enhances its miscibility with organic solvents such as ethers and hydrocarbons.

Synthesis and Industrial Production

Grignard Reaction Pathway

A classical synthetic route involves the Grignard reaction, where a methylmagnesium bromide reagent reacts with 3-heptanone in anhydrous diethyl ether. The alkoxide intermediate is subsequently protonated to yield the tertiary alcohol .

3-Heptanone+CH3MgBrEt2O3-Methyl-3-heptanol+MgBr(OH)\text{3-Heptanone} + \text{CH}_3\text{MgBr} \xrightarrow{\text{Et}_2\text{O}} \text{3-Methyl-3-heptanol} + \text{MgBr(OH)}

Catalytic Hydrogenation

Industrial-scale production often employs the hydrogenation of 3-methyl-3-heptanone using palladium or nickel catalysts under high-pressure conditions . This method ensures high yields (>90%>90\%) and scalability for commercial applications.

Applications in Fragrance and Flavor Industries

Olfactory Characteristics

3-Methyl-3-heptanol contributes to fragrance formulations due to its fruity, green odor profile. The Good Scents Company identifies its use in natural flavor compositions, where it imparts subtle herbal notes .

Market Presence

Major suppliers, including Penta Manufacturing Company and Tokyo Chemical Industry Co., Ltd., distribute this compound for use in perfumes, cosmetics, and food flavorings . Its dielectric constant (3.743.74) further supports its utility in stabilizing volatile aroma compounds .

Emerging Research and Future Directions

Analytical Challenges

Discrepancies in reported melting points (83C-83^\circ \text{C} vs. literature variants) highlight the need for standardized characterization protocols. Differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) are recommended for purity assessment .

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